5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate

Description

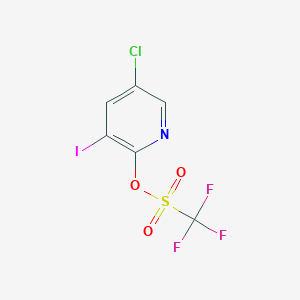

5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate (CAS 1261365-87-0) is a halogenated pyridine derivative with the molecular formula C₆H₂ClF₃INO₃S and a molecular weight of 387.50 g/mol . Structurally, it features a pyridine ring substituted with chlorine at position 5, iodine at position 3, and a trifluoromethanesulfonate (triflate) group at position 2. The triflate group is a highly reactive leaving group, making this compound valuable in cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic substitutions .

Commercial availability data from 2017 indicates it was sold in 1 g, 5 g, and 25 g quantities, priced at $500, $2,000, and $6,000, respectively .

Properties

IUPAC Name |

(5-chloro-3-iodopyridin-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3INO3S/c7-3-1-4(11)5(12-2-3)15-16(13,14)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCLLYHKRRFPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001147520 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-3-iodo-2-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-87-0 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-3-iodo-2-pyridinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-3-iodo-2-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate (CAS No. 1261365-87-0) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, highlighting its significance in various applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyridine ring substituted with chlorine and iodine, along with a trifluoromethanesulfonate group, which enhances its reactivity and solubility in polar solvents.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the Pyridine Derivative : Starting from 5-chloro-3-pyridinol, the iodination can be performed using iodine in an appropriate solvent.

- Formation of Trifluoromethanesulfonate : The pyridine derivative is then reacted with trifluoromethanesulfonic anhydride to yield the final product.

Antiviral Activity

Research indicates that derivatives of pyridine compounds exhibit antiviral properties. For instance, related compounds have been shown to inhibit influenza A virus (IAV) endonuclease activity, suggesting that this compound may possess similar antiviral effects through enzyme inhibition mechanisms .

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor. Studies have demonstrated that modifications at the 5-position of pyridine derivatives can significantly influence their inhibitory activity against various enzymes involved in metabolic pathways .

Case Studies

- Inhibition Studies : In vitro assays have demonstrated that related pyridine derivatives can inhibit key enzymes involved in cancer metabolism, suggesting that this compound might be explored for anticancer applications .

- Metal Chelation : The compound's ability to chelate metals could play a role in its biological activity, particularly in targeting metal-dependent enzymes or pathways associated with diseases such as cancer and neurodegeneration.

Research Findings

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure provides specific reactivity that can be exploited in the development of targeted therapies. The presence of both chlorine and iodine atoms enhances its ability to participate in nucleophilic substitutions, making it valuable for creating diverse medicinal agents .

Case Studies

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit promising antimicrobial properties against various bacterial strains. For instance, studies have shown that modifications of halogenated pyridines can lead to compounds with significant activity against resistant bacterial strains, indicating potential applications in antibiotic development .

Materials Science

Development of Novel Materials

The compound's unique electronic properties make it suitable for the synthesis of advanced materials. Its trifluoromethanesulfonate group can engage in reactions that modify polymer structures or create functionalized surfaces, which are crucial for applications in electronics and nanotechnology.

Applications in Organic Electronics

this compound has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its ability to form charge-transfer complexes with other organic materials. This application highlights its role in the development of sustainable energy solutions .

Biological Studies

Molecular Probes and Ligands

In biological research, this compound can serve as a molecular probe or ligand to study interactions within biological systems. Its ability to form halogen bonds allows it to selectively bind to specific proteins or enzymes, facilitating studies on molecular mechanisms and pathways involved in various diseases .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceutical synthesis | Antibiotic development |

| Materials Science | Development of advanced materials | Organic light-emitting diodes (OLEDs) |

| Biological Studies | Molecular probes for studying biological interactions | Protein-ligand binding studies |

Comparison with Similar Compounds

3-Iodo-5-(trifluoromethyl)pyridin-2-yl Trifluoromethanesulfonate

- Substituents : Trifluoromethyl (CF₃) at position 5, iodine at position 3, and triflate at position 2.

- Key Differences : Replaces chlorine with CF₃, a stronger electron-withdrawing group (EWG). This enhances the triflate’s leaving ability and stabilizes intermediates in coupling reactions.

5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yl Trifluoromethanesulfonate

- Core Structure : Pyrazole ring (instead of pyridine) with fluorophenyl and triflate groups.

- Reactivity : Triflate’s leaving group utility is retained, but the pyrazole core alters electronic properties and steric hindrance, affecting reaction pathways .

Trifluoromethanesulfonate Esters in Alkylation Reactions

Compounds like methyl trifluoromethanesulfonate and ethyl trifluoromethanesulfonate are widely used as alkylating agents. Key comparisons:

Key Insights :

- The iodine substituent in 5-chloro-3-iodopyridin-2-yl triflate may facilitate halogen-exchange reactions (e.g., Sandmeyer), while chlorine acts as a directing group for electrophilic substitution .

Commercial and Stability Considerations

Notable Trends:

Preparation Methods

Starting Material Preparation: 5-Chloro-3-iodopyridin-2-ol

The synthesis of 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate typically begins with the corresponding hydroxypyridine derivative, 5-chloro-3-iodopyridin-2-ol. This intermediate can be prepared via halogenation and substitution reactions on pyridine rings.

- Halogenation Strategy : Starting from 5-chloropyridin-2-ol, selective iodination at the 3-position can be achieved using iodine sources under controlled conditions, often involving copper catalysts or electrophilic iodine reagents.

- Alternative Routes : 5-chloro-2-iodopyridine may be synthesized first, followed by hydroxylation at the 2-position, though this is less common due to regioselectivity challenges.

Triflation Reaction: Formation of the Triflate Group

The key step in preparing this compound is the introduction of the trifluoromethanesulfonate (triflate) group at the 2-position hydroxyl.

- Reagents and Conditions : The hydroxyl group on the pyridine ring is converted to the triflate ester by treatment with trifluoromethanesulfonic anhydride (triflic anhydride, Tf2O) in the presence of a base such as triethylamine (Et3N).

-

- Dissolve 5-chloro-3-iodopyridin-2-ol in anhydrous dichloromethane (CH2Cl2) at low temperature (0 °C).

- Add triethylamine to scavenge the acidic byproducts.

- Slowly add triflic anhydride dropwise under inert atmosphere (argon or nitrogen) to avoid moisture.

- Stir the reaction mixture for 1–2 hours at 0 °C to room temperature.

- Quench and work up the reaction by aqueous extraction.

- Purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate mixtures.

Yields and Purity : Reported yields for similar heteroaryl triflates are moderate to good (typically 45–60%). The product is often isolated as a pale yellow oil or solid.

Representative Data from Literature

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxypyridine synthesis | Halogenation with N-iodosuccinimide (NIS) or CuI catalysis | Variable | Regioselective iodination is critical |

| Triflation | Tf2O (1.2 equiv), Et3N (1.3 equiv), CH2Cl2, 0 °C to RT | 49–50 | Purification by flash chromatography |

- NMR Characterization :

- ^1H NMR shows characteristic pyridine protons with coupling constants indicating substitution pattern.

- ^19F NMR typically shows a singlet near -73 ppm corresponding to the triflate fluorines.

- ^13C NMR confirms triflate carbon at ca. 120 ppm with characteristic coupling to fluorines.

Mechanistic Insights and Optimization

- The triflation reaction proceeds via nucleophilic attack of the pyridin-2-ol oxygen on the electrophilic triflic anhydride.

- The presence of electron-withdrawing chloro and iodo substituents influences the reactivity and regioselectivity.

- Low temperature and slow addition of triflic anhydride help minimize side reactions such as over-triflation or decomposition.

- Use of anhydrous solvents and inert atmosphere is essential to prevent hydrolysis of triflic anhydride.

Comparative Analysis with Related Compounds

Summary Table of Preparation Method

| Step No. | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-chloro-3-iodopyridin-2-ol | Halogenation/Iodination of 5-chloropyridin-2-ol or related intermediates | Hydroxylated iodopyridine intermediate |

| 2 | Triflation of hydroxyl group | Triflic anhydride (1.2 equiv), triethylamine (1.3 equiv), CH2Cl2, 0 °C to RT, inert atmosphere | Formation of triflate ester with ~49–50% yield |

| 3 | Purification | Flash column chromatography on silica gel using hexane/ethyl acetate | Pure this compound |

Additional Research Findings and Notes

- The triflate group is a highly reactive leaving group, making this compound valuable for subsequent cross-coupling reactions such as Suzuki, Sonogashira, or Negishi couplings.

- The presence of both chloro and iodo substituents allows selective functionalization at different positions in multistep syntheses.

- Handling precautions include working under anhydrous conditions and avoiding moisture due to the sensitivity of triflic anhydride and triflate esters.

- The compound is commercially available but may be discontinued by some suppliers, necessitating in-house synthesis for research purposes.

Q & A

[Basic] What are the common synthetic routes for preparing 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate, and what critical reaction conditions must be optimized?

The synthesis typically involves halogenation and sulfonation steps. A key intermediate is a halogenated pyridine derivative, where iodination at the 3-position and sulfonation at the 2-position are critical. For example, trifluoromethanesulfonate groups are introduced via reaction with trifluoromethanesulfonic anhydride or chloride under anhydrous conditions. Solvents like tetrahydrofuran (THF) and bases such as triethylamine (EtN) are often used to neutralize HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) ensures completion, and purification employs column chromatography or recrystallization .

[Basic] Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and purity?

- X-ray crystallography provides definitive structural confirmation, particularly for verifying the substitution pattern on the pyridine ring and the geometry of the trifluoromethanesulfonate group .

- NMR spectroscopy (especially and ) identifies functional groups and assesses purity. For instance, NMR detects trifluoromethyl signals near -70 ppm.

- Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates stoichiometry.

- HPLC with UV detection quantifies purity, critical for downstream synthetic applications .

[Advanced] How can researchers resolve contradictions in reported reaction yields when using different iodination agents (e.g., I2_22 vs. NIS) during synthesis?

Discrepancies often arise from varying iodination agents’ reactivity and solvent compatibility. For example:

- I requires oxidizing agents (e.g., HIO) in acidic media, which may degrade sensitive pyridine intermediates.

- N-Iodosuccinimide (NIS) offers milder conditions but may require Lewis acids (e.g., BF) for activation.

To resolve contradictions, systematically test variables:- Solvent polarity (e.g., DMF vs. THF)

- Temperature (room temp vs. reflux)

- Protecting groups for the pyridine nitrogen.

Comparative kinetic studies and DFT calculations can further elucidate mechanistic differences .

[Advanced] What strategies optimize regioselective introduction of the trifluoromethanesulfonate group in polyhalogenated pyridines?

Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., Cl, I) direct sulfonation to the most electron-deficient position.

- Steric hindrance : Bulky substituents near reactive sites can block sulfonation.

- Catalytic systems : Pd-catalyzed cross-coupling or directed ortho-metalation can pre-functionalize the pyridine ring, ensuring precise sulfonate placement.

For example, prior iodination at the 3-position (meta to the sulfonate) enhances steric and electronic control .

[Basic] What role does the trifluoromethanesulfonate group play as a leaving group in nucleophilic aromatic substitution (NAS) reactions?

The trifluoromethanesulfonate (OTf) group is a superior leaving group compared to halides due to its strong electron-withdrawing nature and stability of the triflate anion post-departure. In NAS, OTf facilitates displacement by nucleophiles (e.g., amines, alkoxides) under milder conditions. For instance, in Suzuki-Miyaura couplings, OTf-activated pyridines enable efficient Pd-catalyzed cross-coupling with boronic acids .

[Advanced] How can computational methods (e.g., DFT) elucidate the mechanistic pathways of substitution reactions involving this compound?

Density Functional Theory (DFT) calculations model:

- Transition states : Energy barriers for OTf displacement by nucleophiles.

- Solvent effects : Polar solvents stabilize charged intermediates, lowering activation energy.

- Regioselectivity : Electron density maps predict preferred attack sites.

For example, comparing calculated activation energies for iodide vs. chloride substitution can validate experimental selectivity trends .

[Basic] What are the stability considerations for storing this compound, and how should degradation be monitored?

- Storage : Keep under inert gas (Ar/N) at -20°C to prevent hydrolysis of the OTf group. Moisture-sensitive samples require desiccants.

- Degradation monitoring : Regular NMR checks detect triflate hydrolysis (signals shift upon conversion to -SOH). Accelerated stability studies (e.g., 40°C/75% RH) predict shelf life .

[Advanced] How does the compound’s reactivity compare to structurally related sulfonate esters (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) in cross-coupling reactions?

- Electrophilicity : The iodine atom in 5-Chloro-3-iodo derivatives enhances electrophilicity at the 2-position, improving cross-coupling efficiency.

- Steric effects : Bulkier substituents (e.g., trifluoromethyl vs. chlorine) reduce reaction rates.

- Byproduct formation : Sulfonyl chlorides may generate HCl, requiring scavengers, whereas triflates produce non-acidic byproducts.

Comparative studies using kinetic isotope effects (KIEs) or Hammett plots quantify these differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.